3-Bromo-5H-benzofuro[3,2-c]carbazole
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Overview
Description
3-Bromo-5H-benzofuro[3,2-c]carbazole: is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a fused ring system that includes a benzofuran and a carbazole moiety, with a bromine atom attached at the third position. This compound is of significant interest in the field of organic electronics and photonics due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the bromination of 5H-benzofuro[3,2-c]carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-5H-benzofuro[3,2-c]carbazole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-5H-benzofuro[3,2-c]carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties.
Biology: In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light efficiently makes it a key component in the development of advanced display technologies.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-benzofuro[3,2-c]carbazole in electronic applications involves its ability to participate in π-conjugation, which facilitates the movement of electrons across the molecule. This property is crucial for its function in OLEDs, where it acts as an emitter or a charge transport material. The molecular targets and pathways involved include the interaction with other π-conjugated systems and the facilitation of energy transfer processes.
Comparison with Similar Compounds
5H-benzofuro[3,2-c]carbazole: Lacks the bromine atom, which affects its electronic properties.
3-Chloro-5H-benzofuro[3,2-c]carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and electronic characteristics.
3-Iodo-5H-benzofuro[3,2-c]carbazole:
Uniqueness: 3-Bromo-5H-benzofuro[3,2-c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C18H10BrNO |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
3-bromo-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C18H10BrNO/c19-10-5-6-13-15(9-10)20-14-8-7-12-11-3-1-2-4-16(11)21-18(12)17(13)14/h1-9,20H |
InChI Key |
JUVQXFCYTVEBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C4=C(C=C3)NC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
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